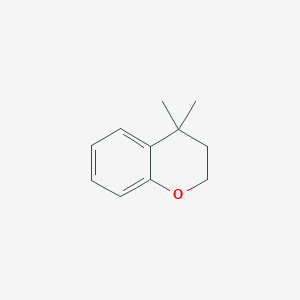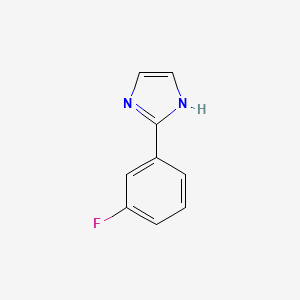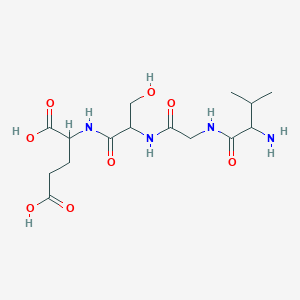
Val-gly-ser-glu
Descripción general
Descripción
Val-gly-ser-glu (VGSE) is a tetrapeptide composed of four amino acids: valine, glycine, serine, and glutamic acid. This peptide has been extensively studied in the scientific community due to its potential applications in various fields, including drug development, biotechnology, and medical research.
Aplicaciones Científicas De Investigación
Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity
A study by Balti et al. (2015) identified peptides from the muscle of cuttlefish with potent ACE inhibitory activity. Among these peptides, the structure Val-Glu-Leu-Tyr-Pro, similar to Val-gly-ser-glu, showed significant antihypertensive effects in spontaneously hypertensive rats, suggesting its potential application in nutraceuticals and pharmaceuticals against hypertension and related diseases (Balti et al., 2015).
Eosinophil Chemotaxis
This compound plays a role in eosinophil chemotaxis, as described in a study by Turnbull et al. (1977). They found that this tetrapeptide was selectively chemotactic for human eosinophils. This suggests its potential use in understanding and perhaps modulating immune responses, especially in allergic reactions (Turnbull et al., 1977).
Stability and Interaction Studies
Wang et al. (2021) identified novel ACE inhibitory peptides with high stability against gastrointestinal enzymes and common food processing conditions. Although not directly this compound, these peptides provide insights into the stability and molecular interactions of similar peptide structures, which could be relevant for the application of this compound in therapeutic and food industries (Wang et al., 2021).
Potential in Therapeutics and Nutraceuticals
Peptides isolated from Scorpaena notata with sequences similar to this compound showed high ACE inhibitory activity and synergistic antioxidant activity. These peptides, including Val-Glu-Gly-Lys-Ser-Pro-Asn-Val, suggest that this compound and its analogues might have therapeutic applications against oxidative stress and hypertension (Aissaoui et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of the tetrapeptide Val-Gly-Ser-Glu (also known as γ-Glu-Val-Gly or γ-EVG) is the calcium-sensing receptor (CaSR) . The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
This compound acts as a potent agonist of the CaSR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the CaSR and activates it, leading to a series of intracellular events .
Biochemical Pathways
The formation of this compound involves several biochemical pathways. It is synthesized through a transpeptidation reaction catalyzed by the enzyme γ-glutamyltransferase (BoGGT) present in bovine milk . Two different biosynthetic pathways for this peptide have been identified . The first pathway involves the production of γ-Glu-Val (γ-EV) from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from glutathione (GSH) to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of the transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG) .
Pharmacokinetics
It’s known that the compound can be effectively imported from the medium .
Result of Action
This compound has been found to enhance the sensory characteristics of various foods. It significantly enhances umami, mouthfulness, and the mouth coating in chicken consommé, and oiliness, umami, the thickness of taste in gravy, the middle and last meaty flavor, and pepper flavor in hamburger steak . In reduced-fat foods, the addition of this compound significantly enhances thickness of taste, continuity, aftertaste, and oiliness .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of sodium chloride (NaCl) can inhibit the transpeptidase activity of BoGGT, thereby affecting the synthesis of this compound .
Propiedades
IUPAC Name |
2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZIGQIDPXKMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319789 | |
| Record name | VGSG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61756-22-7 | |
| Record name | NSC350591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | VGSG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


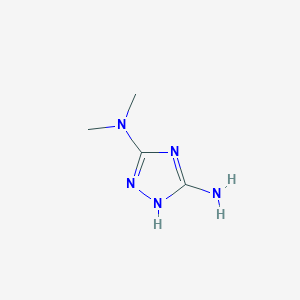
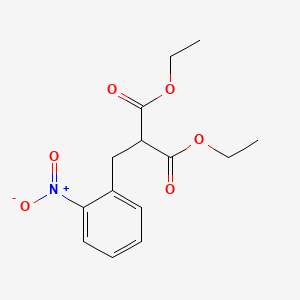
![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
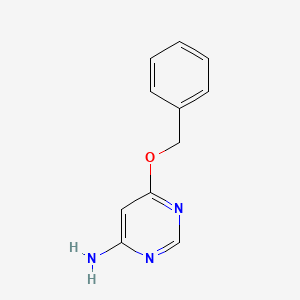
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

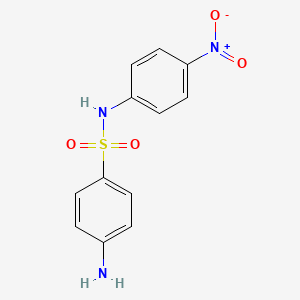
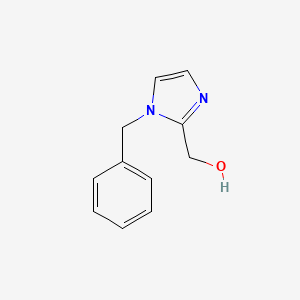



![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)
